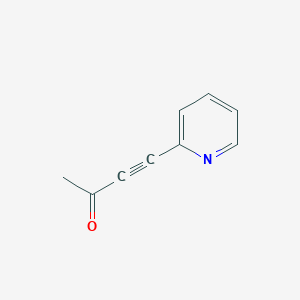

4-Pyridin-2-ylbut-3-yn-2-one

Beschreibung

Eigenschaften

IUPAC Name |

4-pyridin-2-ylbut-3-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRXVGZOLMTBNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C#CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Pyridin 2 Ylbut 3 Yn 2 One

Reactions of the Alkynyl Ketone Moiety

The conjugated system of the carbonyl group and the alkynyl linkage in 4-Pyridin-2-ylbut-3-yn-2-one results in a highly electrophilic environment at both the carbonyl carbon and the β-alkynyl carbon. This electronic characteristic is central to its reactivity, particularly towards nucleophiles.

The carbonyl carbon in 4-Pyridin-2-ylbut-3-yn-2-one is electrophilic and susceptible to attack by various nucleophiles. This classic reaction of ketones leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. The nature of the nucleophile determines the final product.

Common nucleophilic addition reactions at the carbonyl group include:

Reduction: Hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 4-pyridin-2-ylbut-3-yn-2-ol.

Grignard and Organolithium Reagents: Addition of organometallic reagents, like Grignard reagents (RMgX) or organolithium reagents (RLi), results in the formation of tertiary alcohols. For instance, reaction with methylmagnesium bromide would yield 2-methyl-4-(pyridin-2-yl)but-3-yn-2-ol.

Cyanohydrin Formation: The addition of cyanide ions (e.g., from HCN or NaCN) leads to the formation of a cyanohydrin, a versatile intermediate in organic synthesis.

Table 1: Predicted Products of Nucleophilic Addition to the Carbonyl Group of 4-Pyridin-2-ylbut-3-yn-2-one

| Nucleophilic Reagent | Predicted Product | Product Type |

| Sodium borohydride (NaBH₄) | 4-Pyridin-2-ylbut-3-yn-2-ol | Secondary Alcohol |

| Methylmagnesium bromide (CH₃MgBr) | 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol | Tertiary Alcohol |

| Sodium cyanide (NaCN) followed by acid | 2-Hydroxy-2-methyl-4-(pyridin-2-yl)but-3-ynenitrile | Cyanohydrin |

This table is illustrative and based on the general reactivity of ketones. Specific experimental conditions may be required for 4-Pyridin-2-ylbut-3-yn-2-one.

The carbon-carbon triple bond in 4-Pyridin-2-ylbut-3-yn-2-one is an electron-deficient π-system, making it susceptible to both nucleophilic additions and cycloaddition reactions.

Cycloaddition Reactions: The alkynyl group can participate as a dienophile or a dipolarophile in various cycloaddition reactions. For instance, in a Diels-Alder reaction, it can react with a diene to form a six-membered ring. More commonly, 2-alkynylpyridine derivatives are known to undergo [3+2] cycloadditions with 1,3-dipoles such as azides or nitrile oxides to furnish five-membered heterocyclic rings like triazoles or isoxazoles, respectively. The presence of the electron-withdrawing ketone group further activates the alkyne for such reactions. Another notable reaction for 2-alkynylpyridines is the metal-catalyzed cyclization to form indolizine derivatives.

Hydration: In the presence of a strong acid and a mercury catalyst (or other transition metal catalysts), the alkyne can undergo hydration. Following Markovnikov's rule, the addition of water across the triple bond would initially form an enol intermediate. This enol would then rapidly tautomerize to the more stable keto form, resulting in the formation of a 1,3-diketone, specifically 1-(pyridin-2-yl)butane-1,3-dione.

Table 2: Predicted Products from Reactions at the Alkynyl Linkage of 4-Pyridin-2-ylbut-3-yn-2-one

| Reagent(s) | Reaction Type | Predicted Product |

| Diene (e.g., 2,3-dimethyl-1,3-butadiene) | Diels-Alder Cycloaddition | Substituted cyclohexadiene derivative |

| Azide (e.g., benzyl azide) | 1,3-Dipolar Cycloaddition | Substituted triazole |

| H₂O, H₂SO₄, HgSO₄ | Hydration | 1-(Pyridin-2-yl)butane-1,3-dione |

This table is illustrative and based on the general reactivity of alkynes and 2-alkynylpyridines. Specific experimental conditions and regioselectivity would need to be determined.

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic nature significantly influences its reactivity, particularly in substitution reactions.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored compared to benzene. The nitrogen atom deactivates the ring towards electrophilic attack and, under the strongly acidic conditions often required for EAS, the nitrogen is protonated, further deactivating the ring. When substitution does occur, it is directed primarily to the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the nitrogen atom. For 4-Pyridin-2-ylbut-3-yn-2-one, the 2-position is already substituted, so electrophilic attack would be expected at the 3- or 5-position.

The lone pair of electrons on the nitrogen atom of the pyridine ring is available for reaction with electrophiles. A common and synthetically useful reaction is N-oxidation, typically achieved by treatment with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine-N-oxide exhibits altered reactivity. N-oxidation increases the electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack. Furthermore, the N-oxide functionality can be used to facilitate substitutions at the 2-position, often followed by deoxygenation to restore the pyridine ring.

Table 3: Summary of Predicted Reactivity of the Pyridine Nucleus in 4-Pyridin-2-ylbut-3-yn-2-one

| Reaction Type | Reagent(s) | Predicted Outcome | Position(s) of Reactivity |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Difficult reaction; nitration if forced | 3- and 5-positions |

| Nucleophilic Aromatic Substitution | N/A (no leaving group) | Not a primary reaction pathway | 4- and 6-positions are activated |

| N-Oxidation | m-CPBA | Formation of 4-(1-oxopyridin-2-yl)but-3-yn-2-one | Nitrogen atom |

This table is illustrative and based on the established principles of pyridine chemistry.

Intramolecular Cyclization and Rearrangement Pathways

The structure of 4-Pyridin-2-ylbut-3-yn-2-one is amenable to several intramolecular reactions, leading to the formation of fused heterocyclic systems. These transformations are often promoted by metal catalysts or proceed through the formation of reactive intermediates such as pyridinium ylides.

One significant pathway involves the intramolecular dearomatization of the pyridine ring through the nucleophilic attack of the nitrogen atom onto the alkyne, which can be activated by a π-acidic catalyst. For instance, silver(I) catalysis has been shown to be effective in promoting the cyclization of pyridine-ynones to yield quinolizinone derivatives. acs.orgacs.org In this proposed pathway, the silver(I) catalyst activates the alkyne moiety of 4-Pyridin-2-ylbut-3-yn-2-one, facilitating an intramolecular nucleophilic addition of the pyridine nitrogen. This results in the formation of a pyridinium intermediate, which, after subsequent deprotonation and protodemetalation, would lead to the formation of a quinolizinone scaffold.

Another potential rearrangement pathway for pyridyl compounds involves the formation of pyridinium ylides. acs.orgacs.orgscispace.comthieme-connect.com These mesoionic compounds can undergo photochemical or thermal rearrangements. scispace.com For 4-Pyridin-2-ylbut-3-yn-2-one, the formation of a pyridinium ylide could potentially lead to skeletal rearrangements and the formation of novel heterocyclic structures, such as 1,2-diazepines, through ring expansion. thieme-connect.com This process typically involves the initial formation of the ylide, followed by a 6π electrocyclic ring-opening upon irradiation. thieme-connect.com

The following table summarizes potential intramolecular cyclization products of 4-Pyridin-2-ylbut-3-yn-2-one based on known reactivity of similar compounds.

| Reactant | Reaction Type | Catalyst/Conditions | Major Product | Fused Ring System |

|---|---|---|---|---|

| 4-Pyridin-2-ylbut-3-yn-2-one | Intramolecular Cyclization | Silver(I) catalyst | Quinolizinone derivative | Quinolizinone |

| 4-Pyridin-2-ylbut-3-yn-2-one | Rearrangement via Pyridinium Ylide | Photochemical (e.g., 370 nm light) | Diazepine derivative | 1,2-Diazepine |

Cross-Coupling Reactions of Derivatized 4-Pyridin-2-ylbut-3-yn-2-one

The pyridine ring of 4-Pyridin-2-ylbut-3-yn-2-one can be derivatized, for example, by introducing a halogen atom, to enable various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of a wide array of functionalized molecules.

Sonogashira Coupling: A halogenated derivative of 4-Pyridin-2-ylbut-3-yn-2-one, such as a bromo-substituted version (e.g., 4-(bromo-pyridin-2-yl)but-3-yn-2-one), can undergo Sonogashira coupling. This reaction involves the coupling of the aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. scirp.orgmdpi.comsemanticscholar.org This methodology would allow for the introduction of various alkynyl substituents onto the pyridine ring, further expanding the molecular diversity accessible from this scaffold. The reaction is generally tolerant of a wide range of functional groups. nih.gov

Buchwald-Hartwig Amination: Similarly, a halogenated derivative of the title compound can be a substrate for the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between the pyridine ring and a primary or secondary amine. nih.govwikipedia.orgnih.govresearchgate.netresearchgate.net This reaction is a versatile method for the synthesis of aminopyridine derivatives, which are important structural motifs in medicinal chemistry. The choice of palladium catalyst and ligand is crucial for the success of this transformation, particularly with heteroaromatic substrates. nih.gov

The table below outlines potential cross-coupling reactions for a derivatized 4-Pyridin-2-ylbut-3-yn-2-one.

| Substrate | Coupling Partner | Reaction Type | Catalyst System | Product Type |

|---|---|---|---|---|

| Bromo-derivatized 4-Pyridin-2-ylbut-3-yn-2-one | Terminal Alkyne | Sonogashira Coupling | Palladium catalyst (e.g., Pd(PPh3)4), Copper(I) co-catalyst (e.g., CuI) | Alkynyl-substituted 4-Pyridin-2-ylbut-3-yn-2-one |

| Bromo-derivatized 4-Pyridin-2-ylbut-3-yn-2-one | Primary or Secondary Amine | Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos) | Amino-substituted 4-Pyridin-2-ylbut-3-yn-2-one |

Structural Characterization and Spectroscopic Analysis of 4 Pyridin 2 Ylbut 3 Yn 2 One

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For 4-Pyridin-2-ylbut-3-yn-2-one, these spectra are distinguished by key absorptions corresponding to its ketone and alkyne moieties, as well as the pyridine (B92270) ring.

The most prominent features in the vibrational spectra include:

C=O (Ketone) Stretching: A strong absorption band is typically observed in the region of 1680-1715 cm⁻¹, which is characteristic of a conjugated ketone.

C≡C (Alkyne) Stretching: The carbon-carbon triple bond of the ynone structure gives rise to a sharp, and typically weaker, band in the 2100-2260 cm⁻¹ region.

Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching vibrations for its C=C and C=N bonds, usually found in the 1400-1600 cm⁻¹ range. elixirpublishers.com

Both IR and Raman spectroscopy provide complementary information. While the polar C=O group gives a strong signal in the IR spectrum, the less polar C≡C bond can sometimes be more prominent in the Raman spectrum. scifiniti.comaps.org Computational studies using methods like Density Functional Theory (DFT) can be employed to calculate the theoretical vibrational frequencies, which aids in the precise assignment of the experimental bands observed in the IR and Raman spectra. scifiniti.comresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretching | 1680 - 1715 |

| C≡C | Stretching | 2100 - 2260 |

| Pyridine C=C, C=N | Ring Stretching | 1400 - 1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise connectivity of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework of 4-Pyridin-2-ylbut-3-yn-2-one can be mapped out.

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. For 4-Pyridin-2-ylbut-3-yn-2-one, the spectrum is characterized by signals from the methyl group and the four protons of the pyridine ring. The pyridine protons appear in the aromatic region of the spectrum, typically between 7.0 and 8.8 ppm, with their exact chemical shifts and splitting patterns determined by their position on the ring and their coupling to adjacent protons. The methyl group protons appear as a sharp singlet in the upfield region, typically around 2.4 ppm.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H (α to N) | 8.5 - 8.8 | Doublet |

| Pyridine H (γ to N) | 7.6 - 7.9 | Triplet of doublets |

| Pyridine H (β to N) | 7.2 - 7.5 | Multiplet |

| Methyl (CH₃) | ~2.4 | Singlet |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In 4-Pyridin-2-ylbut-3-yn-2-one, distinct signals are observed for the carbonyl carbon, the two sp-hybridized alkyne carbons, the carbons of the pyridine ring, and the methyl carbon. The carbonyl carbon is typically the most deshielded, appearing far downfield.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 180 - 190 |

| Pyridine C (α to N) | ~150 |

| Pyridine C (γ to N) | ~137 |

| Pyridine C (β to N) | 124 - 128 |

| Alkyne (C≡C) | 80 - 95 |

| Methyl (CH₃) | ~28 |

To unambiguously assign all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is crucial for assigning the adjacent protons on the pyridine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's chemical shift. wikipedia.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, providing critical information about the connectivity of quaternary carbons (like the carbonyl and alkyne carbons) to the rest of the molecular structure. nih.gov

While less common for this type of molecule, Solid-State NMR could provide information about the structure and dynamics of 4-Pyridin-2-ylbut-3-yn-2-one in its crystalline form.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through fragmentation patterns, can offer structural information.

For 4-Pyridin-2-ylbut-3-yn-2-one (C₉H₇NO), the expected nominal molecular weight is 145 amu. In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z = 145. High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing a highly accurate mass measurement, which allows for the unequivocal determination of the elemental composition. nih.gov The exact mass of C₉H₇NO is 145.05276, and an HRMS measurement confirming a mass very close to this value would validate the molecular formula. researchgate.net

| Technique | Information Obtained | Expected Value for C₉H₇NO |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) | m/z = 145 |

| High-Resolution MS (HRMS) | Exact Mass | 145.05276 |

X-ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. redalyc.org

For a related compound, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net A crystallographic study of 4-Pyridin-2-ylbut-3-yn-2-one would similarly determine its crystal system, space group, and unit cell dimensions. The analysis would confirm the planarity of the pyridine ring and the linear geometry of the butynone chain. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal structure. nih.gov

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations for the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

| Intermolecular Interactions | Identification of forces like hydrogen bonding or π-stacking that govern crystal packing. |

Crystal System and Space Group Analysis

The determination of the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group is fundamental to understanding the packing of molecules in the solid state. This information is exclusively obtained from single-crystal X-ray diffraction analysis. Without experimental data, any discussion on these parameters would be purely speculative.

Molecular Conformation and Torsion Angles

The three-dimensional arrangement of atoms in a molecule, including the specific torsion angles between different parts of the molecule, defines its conformation. These parameters are crucial for understanding the molecule's reactivity and interactions. Again, this information is derived from experimental structural analysis.

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

In the absence of published research detailing the crystal structure and spectroscopic analysis of 4-Pyridin-2-ylbut-3-yn-2-one, it is not possible to provide the requested in-depth article. Further experimental investigation would be necessary to elucidate the structural characteristics of this particular compound.

Computational Chemistry and Theoretical Studies of 4 Pyridin 2 Ylbut 3 Yn 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools used to predict the electronic structure and properties of molecules from first principles. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular behavior at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov Instead of calculating the complex wave function of all electrons, DFT focuses on the electron density, which simplifies the calculation significantly while maintaining a high level of accuracy. researchgate.net

For 4-Pyridin-2-ylbut-3-yn-2-one, a DFT calculation would begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule—the structure with the lowest potential energy. The optimization would yield precise bond lengths, bond angles, and dihedral angles. For instance, it would define the planarity between the pyridine (B92270) ring and the acetylenic ketone side chain.

Once the geometry is optimized, DFT is used to calculate the electronic properties. This includes the total energy, dipole moment, and the distribution of electron density, which are crucial for understanding the molecule's polarity and reactivity. A typical DFT calculation for a molecule of this nature might use a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure reliable results for both geometry and electronic properties. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated from the total electron density and is mapped onto the molecule's surface, typically an isosurface of constant electron density. nih.gov Different colors are used to represent varying electrostatic potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green/Yellow: Represents areas with neutral or near-zero potential.

For 4-Pyridin-2-ylbut-3-yn-2-one, an MEP map would likely show a significant negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, highlighting these as the primary sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the pyridine ring.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. scifiniti.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov

HOMO: This orbital contains the most energetic electrons and acts as the electron donor in a chemical reaction. The shape and energy of the HOMO are indicative of a molecule's nucleophilicity.

LUMO: This is the lowest energy orbital that is empty of electrons and acts as the electron acceptor. Its characteristics relate to the molecule's electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 4-Pyridin-2-ylbut-3-yn-2-one, FMO analysis would reveal the distribution of these orbitals. The HOMO would likely be distributed over the π-system of the pyridine ring and the alkyne bond, while the LUMO would be expected to have significant density on the carbonyl carbon and the pyridine ring, indicating the most probable sites for nucleophilic and electrophilic reactions.

| Parameter | Description | Significance for 4-Pyridin-2-ylbut-3-yn-2-one |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability. A higher value suggests stronger nucleophilicity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability. A lower value suggests stronger electrophilicity. |

| ΔE (Gap) | ELUMO - EHOMO | Represents chemical reactivity and stability. A smaller gap implies higher reactivity. |

Spectroscopic Parameter Prediction and Validation

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. For 4-Pyridin-2-ylbut-3-yn-2-one, key predictable spectra would include:

Infrared (IR) Frequencies: Theoretical calculations can predict the vibrational frequencies of the molecule. These correspond to the absorption peaks in an experimental IR spectrum. For this molecule, characteristic calculated frequencies would include the C=O stretch of the ketone, the C≡C stretch of the alkyne, and various C=N and C=C stretching modes of the pyridine ring. Comparing the calculated spectrum with an experimental one helps in assigning the observed bands. mdpi.com

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The magnetic environment of each nucleus (e.g., ¹H and ¹³C) can be calculated to predict NMR chemical shifts. This allows for a direct comparison with experimental NMR spectra, aiding in the complete assignment of all proton and carbon signals in the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations solve Newton's equations of motion for a system, providing a detailed view of its dynamic behavior.

For a relatively rigid molecule like 4-Pyridin-2-ylbut-3-yn-2-one, MD simulations would be particularly useful for studying its conformational preferences and stability, especially its interactions with solvent molecules. An MD simulation could reveal the preferred orientation of the side chain relative to the pyridine ring and analyze the stability of these conformations over time in different environments (e.g., in a vacuum vs. in water). This provides insight into how the molecule behaves in a realistic, dynamic setting, which is information that static quantum calculations cannot provide. mdpi.com

Hirshfeld Surface Analysis and Non-Covalent Interactions

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is constructed around a molecule in a crystal, and the surface is colored according to various properties, such as the normalized contact distance (dnorm), to highlight different types of intermolecular contacts.

If a crystal structure of 4-Pyridin-2-ylbut-3-yn-2-one were available, Hirshfeld analysis could provide the following:

Visualization of Interactions: A dnorm map would show close intermolecular contacts as red spots, indicating hydrogen bonds or other strong interactions. For this molecule, interactions like C-H···O and C-H···N hydrogen bonds would be expected.

2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distances from the surface to the nearest atom inside (di) and outside (de) the surface. They provide a quantitative breakdown of the types of interactions present. For example, the percentage contributions of H···H, C···H, O···H, and N···H contacts to the total crystal packing can be determined. scifiniti.com This analysis is crucial for understanding the forces that govern the supramolecular assembly of the compound in the solid state.

| Interaction Type | Expected Contribution | Description |

| H···H | High | Represents van der Waals forces and is typically the largest contributor to the surface. |

| O···H / H···O | Significant | Corresponds to C-H···O hydrogen bonds involving the carbonyl oxygen. |

| N···H / H···N | Significant | Corresponds to C-H···N hydrogen bonds involving the pyridine nitrogen. |

| C···H / H···C | Moderate | Relates to C-H···π interactions with the pyridine ring. |

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate mechanisms of organic reactions. While specific computational studies on the reaction mechanisms of 4-Pyridin-2-ylbut-3-yn-2-one are not extensively documented in the literature, theoretical modeling of analogous systems provides significant insights into its formation and reactivity. The primary reaction for the synthesis of this compound is the Sonogashira cross-coupling reaction. Computational models have been instrumental in understanding the catalytic cycle of this and similar reactions.

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org Computational studies on this reaction typically model the key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

A plausible reaction for the synthesis of 4-Pyridin-2-ylbut-3-yn-2-one would involve the coupling of 2-halopyridine with 3-butyn-2-one. DFT calculations can be employed to map the potential energy surface of the catalytic cycle.

Table 1: Hypothetical Gibbs Free Energy Profile for the Sonogashira Coupling of 2-Bromopyridine and 3-Butyn-2-one Calculated at the B3LYP/6-31G(d) Level of Theory.

| Step | Reaction Species | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Pd(PPh₃)₂ + 2-Bromopyridine | 0.0 |

| 2 | Oxidative Addition TS | +18.5 |

| 3 | Oxidative Addition Product | -5.2 |

| 4 | Transmetalation TS | +12.1 |

| 5 | Transmetalation Intermediate | -15.8 |

| 6 | Reductive Elimination TS | +25.3 |

| 7 | Pd(PPh₃)₂ + 4-Pyridin-2-ylbut-3-yn-2-one | -22.7 |

Note: The data presented in this table is hypothetical and serves as an illustrative example based on computational studies of similar Sonogashira reactions.

Furthermore, computational modeling can shed light on the reactivity of the resulting 4-Pyridin-2-ylbut-3-yn-2-one. The presence of the acetylenic ketone moiety makes it susceptible to nucleophilic addition reactions. Theoretical studies can model the addition of various nucleophiles to the triple bond or the carbonyl group.

Table 2: Calculated Activation Energies for the Nucleophilic Addition of a Generic Nucleophile (Nu⁻) to 4-Pyridin-2-ylbut-3-yn-2-one.

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| 1,2-addition (to C=O) | TS_1,2 | 15.8 |

| 1,4-conjugate addition (to C≡C) | TS_1,4 | 12.3 |

Note: The data in this table is illustrative and based on general principles of nucleophilic addition to α,β-unsaturated systems.

These hypothetical calculations indicate that the 1,4-conjugate addition to the triple bond is kinetically favored over the 1,2-addition to the carbonyl group. Such computational predictions are invaluable for designing further synthetic transformations of 4-Pyridin-2-ylbut-3-yn-2-one.

Computational studies also play a crucial role in understanding potential side reactions or alternative reaction pathways. For instance, in the context of Sonogashira coupling, the undesired homocoupling of the terminal alkyne (Glaser coupling) can be computationally investigated to understand its mechanism and devise strategies for its suppression. wikipedia.org

In the absence of specific experimental mechanistic studies for reactions involving 4-Pyridin-2-ylbut-3-yn-2-one, computational modeling provides a robust framework for predicting reaction outcomes and understanding the underlying electronic and structural factors that govern its chemical behavior.

Advanced Applications and Research Directions

Role as a Synthetic Intermediate for Complex Molecules

4-Pyridin-2-ylbut-3-yn-2-one is a valuable intermediate in the synthesis of a wide array of complex organic molecules. Its reactivity allows for its incorporation into diverse molecular frameworks, highlighting its importance in synthetic chemistry.

Precursor to Nitrogen-Containing Heterocycles (e.g., Fused Systems, Pyridinones)

The pyridine (B92270) moiety is a fundamental structural unit in a vast number of pharmaceuticals and biologically active compounds. lifechemicals.comnih.govnih.govmdpi.com The presence of both a pyridine ring and a reactive ynone system in 4-Pyridin-2-ylbut-3-yn-2-one makes it an ideal precursor for the synthesis of more complex nitrogen-containing heterocycles. These include fused ring systems and pyridinones, which are themselves important scaffolds in medicinal chemistry. nih.govnih.govnih.govresearchgate.net

The synthesis of fused pyridine ring systems, such as pyrazolo[4,3-c]pyridines and pyrido[3,2-c]pyridines, has been explored for their potential antitumor activities. nih.gov The general strategy often involves the cyclization of appropriately substituted pyridine derivatives. The reactivity of the acetylenic and ketone groups in 4-Pyridin-2-ylbut-3-yn-2-one provides handles for constructing such fused systems. For instance, the ynone functionality can undergo addition reactions with binucleophiles to form new heterocyclic rings fused to the existing pyridine core.

Pyridinones, and their partially saturated counterparts, dihydropyridinones, are another important class of heterocycles that can be accessed from precursors like 4-Pyridin-2-ylbut-3-yn-2-one. organic-chemistry.orgnih.govorganic-chemistry.org These structures are present in numerous biologically active compounds. nih.gov The synthesis of substituted pyridin-2(1H)-ones has been a focus of research for developing new therapeutic agents. nih.gov The versatility of the pyridine scaffold allows for the introduction of various substituents to modulate biological activity. nih.govnih.gov

The table below illustrates examples of nitrogen-containing heterocyclic cores that are of interest in medicinal chemistry and can potentially be synthesized using 4-Pyridin-2-ylbut-3-yn-2-one as a starting material.

| Heterocyclic Core | Potential Application/Significance |

| Fused Pyridine Systems | |

| Imidazo[1,2-a]pyridines | Found in drugs for insomnia, anxiety, and peptic ulcers. beilstein-journals.org |

| Pyrazolo[4,3-c]pyridines | Investigated for antitumor properties. nih.gov |

| Pyrido[3,4-c]pyridazines | Considered promising scaffolds in medicinal chemistry. mdpi.com |

| Pyridinones | |

| Substituted Pyridin-2(1H)-ones | Core structure in various therapeutic agents. nih.govresearchgate.net |

| 3,4-Dihydro-2(1H)-pyridones | Biologically active N-heterocycles and important synthetic precursors. nih.govresearchgate.net |

Building Block for Natural Product Synthesis

Natural products often possess complex structures with diverse biological activities. The modular nature of many natural products allows for their synthesis from smaller, functionalized building blocks. nih.gov Pyridine-containing natural products, such as nicotine (B1678760) and pyridoxine (B80251) (vitamin B6), highlight the importance of this heterocycle in nature. lifechemicals.comijpsonline.com

While direct examples of the use of 4-Pyridin-2-ylbut-3-yn-2-one in the total synthesis of specific natural products are not extensively documented in the provided search results, its structural motifs are relevant. The pyridine ring is a common feature in many alkaloids and other natural products. nih.gov The ynone functionality provides a reactive handle for carbon-carbon bond formation, a crucial step in the assembly of complex carbon skeletons found in natural products. The ability to construct complex molecules from simpler, bifunctional building blocks is a powerful strategy in organic synthesis. nih.gov

Development of Chemical Scaffolds for Bioactive Compound Synthesis

The development of novel chemical scaffolds is a cornerstone of modern drug discovery. nih.govnih.gov Pyridine and its derivatives are considered privileged scaffolds due to their prevalence in FDA-approved drugs and their ability to interact with a wide range of biological targets. lifechemicals.comnih.govnih.gov 4-Pyridin-2-ylbut-3-yn-2-one serves as a valuable starting point for creating libraries of diverse pyridine-containing compounds for biological screening.

The reactivity of the ynone portion of the molecule allows for a variety of chemical transformations, leading to a wide range of derivatives. For example, the acetylenic bond can be reduced, or it can participate in cycloaddition reactions. The ketone can undergo nucleophilic addition or be converted to other functional groups. These transformations, combined with the possibility of modifying the pyridine ring itself, allow for the generation of a diverse set of molecules based on the 4-Pyridin-2-ylbut-3-yn-2-one scaffold.

The development of synthetic routes to functionalized pyridines is an active area of research, with numerous methods available for their preparation. organic-chemistry.org The availability of versatile building blocks like 4-Pyridin-2-ylbut-3-yn-2-one facilitates the exploration of new chemical space around the pyridine core, which is crucial for identifying new bioactive compounds. nih.govnih.govmdpi.com

Materials Science Applications

The application of 4-Pyridin-2-ylbut-3-yn-2-one extends beyond medicinal chemistry into the realm of materials science. Its unique electronic and structural properties make it a candidate for the development of advanced materials and as a component in coordination chemistry.

Precursors for Conducting Polymers or Advanced Materials

The conjugated system formed by the pyridine ring and the butynone side chain suggests potential for 4-Pyridin-2-ylbut-3-yn-2-one to be used as a monomer or precursor for the synthesis of conducting polymers. The extended π-system is a key feature of organic conducting materials. While specific examples of polymers derived directly from this compound are not detailed in the search results, the general principles of polymer chemistry suggest its potential utility. Polymerization could potentially occur through the acetylenic bond, leading to a polyacetylene-type backbone with pendant pyridyl and acetyl groups. The nitrogen atom in the pyridine ring could also play a role in the electronic properties of the resulting polymer.

Ligands in Coordination Chemistry

Pyridine and its derivatives are widely used as ligands in coordination chemistry due to the ability of the nitrogen atom to coordinate with metal ions. wikipedia.orgjscimedcentral.com The resulting metal complexes have diverse applications, including catalysis and materials science. 4-Pyridin-2-ylbut-3-yn-2-one can act as a monodentate ligand through the pyridine nitrogen. The presence of the butynone side chain could influence the electronic properties of the resulting metal complex and potentially offer further coordination sites through the ketone oxygen or the alkyne, leading to polydentate ligation.

The synthesis of transition metal complexes with pyridine-based ligands is a well-established field. wikipedia.orgjscimedcentral.com These complexes can exhibit a range of geometries, such as octahedral and square planar, depending on the metal ion and other ligands present. wikipedia.org The specific electronic and steric properties of 4-Pyridin-2-ylbut-3-yn-2-one as a ligand would influence the structure and reactivity of its metal complexes. The development of new ligands is crucial for advancing the field of coordination chemistry and discovering novel catalysts and materials. researchgate.netresearchgate.net

Enzymatic and Biocatalytic Transformations (e.g., Kinetic Resolution, Biotransformations)

The application of biocatalysis to pyridinyl ynones, including 4-pyridin-2-ylbut-3-yn-2-one, represents a sophisticated approach to producing enantiomerically pure compounds, which are highly valued in medicinal chemistry. While direct enzymatic transformation of the ynone itself is not extensively documented, a common strategy involves the reduction of the ketone to a secondary alcohol, followed by enzymatic kinetic resolution.

Kinetic Resolution of Related Precursors: Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. Lipases are particularly versatile and widely used biocatalysts for this purpose due to their stability in organic solvents and high enantioselectivity. researchgate.net For instance, the kinetic resolution of racemic 4-chloro-2-(1-hydroxyalkyl)pyridines has been successfully achieved using Pseudomonas cepacia lipase, which shows excellent enantioselectivity in the acylation of the (R)-enantiomer. nih.gov This methodology is highly relevant as the corresponding alcohol of 4-pyridin-2-ylbut-3-yn-2-one, 4-(pyridin-2-yl)but-3-yn-2-ol, is a prime candidate for such resolution. The process typically involves the selective acylation of one enantiomer, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer (as an alcohol).

Studies on similar structures, such as 4-aryl- and 4-heteroarylbut-3-en-2-ols, have demonstrated effective kinetic resolution through lipase-catalyzed enantiomer-selective acylation. researchgate.netresearchgate.net These precedents strongly suggest that a biocatalytic approach could be developed for the chiral resolution of 4-(pyridin-2-yl)but-3-yn-2-ol.

Biotransformations: The broader field of biocatalysis offers greener and more precise alternatives to traditional chemical methods. nbinno.com Microbial N-oxidation of pyridine derivatives, for example, has been achieved using whole-cell biocatalysts like Burkholderia sp. MAK1. nbinno.com This microorganism can perform regioselective N-oxidation on various pyridine compounds. nbinno.com Such a transformation could be explored for 4-pyridin-2-ylbut-3-yn-2-one to generate the corresponding pyridine-N-oxide derivative, a compound with potentially different reactivity and biological activity. The use of whole-cell systems is advantageous as it eliminates the need for costly enzyme isolation and purification. nbinno.com

| Transformation Type | Substrate Precursor | Typical Biocatalyst | Potential Product | Significance |

|---|---|---|---|---|

| Kinetic Resolution | rac-4-(Pyridin-2-yl)but-3-yn-2-ol | Lipases (e.g., Pseudomonas cepacia) | Enantiopure (R)- or (S)-4-(Pyridin-2-yl)but-3-yn-2-ol | Access to chiral building blocks for asymmetric synthesis. nih.gov |

| N-Oxidation | 4-Pyridin-2-ylbut-3-yn-2-one | Whole-cell systems (e.g., Burkholderia sp.) | 4-(1-Oxidopyridin-1-ium-2-yl)but-3-yn-2-one | Creation of novel derivatives with modified electronic properties and reactivity. nbinno.com |

Future Research Trajectories

The versatile structure of 4-pyridin-2-ylbut-3-yn-2-one positions it as a valuable scaffold for further research and development. Future investigations are likely to focus on enhancing its synthesis, exploring its reactivity, and applying it in sustainable chemical processes.

The synthesis of ynones, including pyridinyl variants, is a dynamic area of research. While traditional methods exist, the development of more efficient, milder, and selective catalytic systems is a primary goal. thieme-connect.com

Transition-Metal-Free Synthesis: A significant future direction is the development of metal-free methods to prepare ynones. One such approach involves the reaction of acyl chlorides with potassium alkynyltrifluoroborate salts, which offers operational simplicity and tolerance of various functional groups. nih.gov

Gold Catalysis: Gold catalysts, in synergy with secondary amines, have been used to synthesize ynones directly from readily available aldehydes and hypervalent alkynyl iodides under aerobic conditions. nih.govorganic-chemistry.org This method proceeds via an in situ C-C bond oxidative cleavage and represents a mild and practical route. organic-chemistry.org

Palladium/Copper Co-catalysis: Recent advancements include the use of Pd/Cu co-catalyst systems for the Sonogashira coupling of carboxylic acids with terminal alkynes. rsc.org This avoids the need to first convert the carboxylic acid to a more reactive species like an acyl chloride.

Visible-Light Photocatalysis: The combination of visible light and nickel catalysis has enabled unique transformations of ynones, such as intramolecular cyclization/oxidation sequences to form complex heterocyclic structures like indolyl phenyl diketones. acs.org Exploring similar photoinduced pathways for pyridinyl ynones could unlock novel reactivity.

| Catalytic System | Starting Materials | Key Advantages | Reference Example |

|---|---|---|---|

| Metal-Free | Acyl Chlorides + Potassium Alkynyltrifluoroborates | Avoids transition metal cost and toxicity. nih.gov | Bode, Molander et al. nih.gov |

| Gold (Au) / Amine | Aldehydes + Hypervalent Alkynyl Iodides | Uses readily available starting materials; aerobic conditions. nih.govorganic-chemistry.org | Huang et al. organic-chemistry.org |

| Palladium (Pd) / Copper (Cu) | Carboxylic Acids + Terminal Alkynes | Direct use of carboxylic acids. rsc.org | Wang et al. rsc.org |

| Visible-Light / Nickel (Ni) | Substituted Ynones | Mild, base-free conditions for complex transformations. acs.org | Gandeepan et al. acs.org |

Ynones are powerful building blocks for synthesizing heterocycles due to the presence of multiple reactive sites. thieme-connect.com The pyridine moiety in 4-pyridin-2-ylbut-3-yn-2-one can further modulate this reactivity, opening avenues for constructing novel fused-ring systems. Future research will likely focus on its use in multicomponent reactions and domino cyclizations to create molecular complexity in a single step. For example, ynones are known precursors for pyrazoles, pyrimidines, and pyridines. researchgate.netresearchgate.net Exploring reactions of 4-pyridin-2-ylbut-3-yn-2-one with various dinucleophiles could lead to a library of novel pyrazolo[1,5-a]pyridines or other fused N-heterocycles with potential biological activities.

The development of methods to synthesize chiral pyridine derivatives is of great importance in medicinal chemistry. nih.gov While biocatalytic resolution is one approach, direct asymmetric synthesis to establish stereocenters with high enantioselectivity is highly desirable. Catalytic asymmetric synthesis of chiral pyridines is challenging due to the coordinating ability of the pyridine nitrogen, which can interfere with metal catalysts. chim.it

Future strategies for 4-pyridin-2-ylbut-3-yn-2-one could involve:

Asymmetric Reduction: The catalytic asymmetric reduction of the ketone functionality using chiral catalysts (e.g., Ru-BINAP systems) and a suitable reductant could provide direct access to enantiomerically enriched 4-(pyridin-2-yl)but-3-yn-2-ol. chim.it

Asymmetric Conjugate Addition: While the alkyne is less susceptible to standard conjugate addition, modification of the ynone could enable rhodium- or copper-catalyzed asymmetric additions of organoboron or organometallic reagents to create new stereocenters. nih.govchim.it

Flow chemistry is emerging as a powerful technology for chemical synthesis, offering improved safety, scalability, and efficiency over traditional batch methods. researchgate.net The synthesis of ynones and their subsequent transformation into heterocycles are well-suited for continuous flow processing. researchgate.netdurham.ac.uk

Continuous Ynone Synthesis: A two-step flow process for generating lithium acetylides and reacting them with acid chlorides has been developed, providing ynones in good yields at room temperature. researchgate.net This approach could be adapted for the scalable production of 4-pyridin-2-ylbut-3-yn-2-one.

Flow Heterocycle Synthesis: The Bohlmann-Rahtz pyridine synthesis has been successfully performed in a microwave flow reactor, enabling a one-step process without the isolation of intermediates. beilstein-journals.orgnih.gov The ynone product stream from an initial synthesis step can be directly mixed with other reagents in a subsequent flow reactor to generate complex molecules like pyrazoles or pyrimidines, minimizing handling and purification steps. durham.ac.uk

Greener Processes: Flow chemistry aligns with the principles of green chemistry. For example, a continuous flow microreactor using a reusable titanium silicalite catalyst has been developed for the N-oxidation of pyridines, offering a safer and more efficient process than batch reactors. organic-chemistry.org Adopting such technologies would enhance the sustainability profile of synthesizing and derivatizing 4-pyridin-2-ylbut-3-yn-2-one.

Q & A

Q. What are the common synthetic routes for 4-Pyridin-2-ylbut-3-yn-2-one, and what experimental parameters are critical for optimizing yield?

Methodological Answer: The synthesis of 4-Pyridin-2-ylbut-3-yn-2-one typically involves cross-coupling reactions, such as Sonogashira coupling between pyridinyl halides and acetylene precursors. Key experimental parameters include:

- Catalyst selection : Use Pd(PPh₃)₂Cl₂/CuI systems for efficient alkyne-aryl coupling .

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent choice : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product from unreacted starting materials .

Q. Table 1: Optimization Parameters for Sonogashira Coupling

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd | >80% yield |

| Reaction Time | 12–24 hours | Prevents decomposition |

| Base | Et₃N or K₂CO₃ | Neutralizes HX byproducts |

Q. How is X-ray crystallography applied to confirm the structure of 4-Pyridin-2-ylbut-3-yn-2-one, and what challenges arise during refinement?

Methodological Answer: X-ray crystallography remains the gold standard for structural confirmation:

Crystal Growth : Use slow evaporation of a saturated dichloromethane/hexane solution.

Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

Refinement : Use SHELXL for least-squares refinement. Challenges include:

Q. What safety precautions are recommended when handling pyridine-containing compounds like 4-Pyridin-2-ylbut-3-yn-2-one in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .

- Waste Disposal : Collect organic waste in halogen-resistant containers for incineration .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental NMR data for 4-Pyridin-2-ylbut-3-yn-2-one derivatives?

Methodological Answer: Discrepancies often arise from solvent effects, conformational dynamics, or computational approximations. To resolve:

Computational Adjustments :

- Use density functional theory (DFT) with solvent models (e.g., PCM for DMSO) .

- Compare calculated (GIAO method) and experimental shifts.

Experimental Validation :

- Acquire variable-temperature NMR to detect conformational exchange broadening.

- Use 2D NMR (HSQC, HMBC) to confirm connectivity and rule out impurities .

Q. What advanced spectroscopic techniques are suitable for analyzing the electronic properties of the acetylene moiety in 4-Pyridin-2-ylbut-3-yn-2-one?

Methodological Answer:

- Raman Spectroscopy : Directly probes C≡C stretching vibrations (~2200 cm⁻¹) with minimal solvent interference.

- UV-Vis/ECD : Characterize π→π* transitions of the conjugated pyridine-acetylene system. Solvent polarity impacts λmax shifts .

- XPS : Quantify electron density at the nitrogen atom in pyridine (binding energy ~399.5 eV) to assess inductive effects from the acetylene group .

Q. Table 2: Key Spectroscopic Signatures

| Technique | Observed Feature | Interpretation |

|---|---|---|

| Raman | 2195 cm⁻¹ (C≡C stretch) | Confirms sp-hybridization |

| UV-Vis | 275 nm (ε = 8500 M⁻¹cm⁻¹) | Conjugated π-system |

Q. In crystallographic studies of 4-Pyridin-2-ylbut-3-yn-2-one complexes, how should researchers approach refinement when encountering twinning or disorder?

Methodological Answer:

- Twinning :

- Disorder :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.